molecular formula C9H14N2O3 B8705779 tert-Butyl (oxazol-2-ylmethyl)carbamate

tert-Butyl (oxazol-2-ylmethyl)carbamate

Cat. No. B8705779
M. Wt: 198.22 g/mol
InChI Key: RHSICFWYKGUVMP-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To 4 mL of tetrahydrofuran was added 51.4 mg of sodium borohydride, and added with 240 mg of [oxazole-2-yl-(toluene-4-sulfonyl)-methyl]-carbamic acid tert-butyl ester obtained by Production example 769 over 13 minutes at room temperature under stirring. Thereafter, the solution was stirred for another 2 hours and 30 minutes under room temperature, added with saturated aqueous ammonium chloride under ice cooling, and stirred for another 30 minutes under ice cooling. Thereafter, water was added, extracted twice with diethyl ether and dried over anhydrous magnesium sulfate. The solvent was evaporated, followed by purification and separation by silica gel column chromatography, to afford 72.3 mg of the title compound as colorless crystals.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
51.4 mg
Type
reactant
Reaction Step One
Name
[oxazole-2-yl-(toluene-4-sulfonyl)-methyl]-carbamic acid tert-butyl ester
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[BH4-].[Na+].[C:8]([O:12][C:13](=[O:31])[NH:14][CH:15]([C:26]1[O:27][CH:28]=[CH:29][N:30]=1)S(C1C=CC(C)=CC=1)(=O)=O)([CH3:11])([CH3:10])[CH3:9].[Cl-].[NH4+]>O>[C:8]([O:12][C:13](=[O:31])[NH:14][CH2:15][C:26]1[O:27][CH:28]=[CH:29][N:30]=1)([CH3:11])([CH3:9])[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
51.4 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
[oxazole-2-yl-(toluene-4-sulfonyl)-methyl]-carbamic acid tert-butyl ester
Quantity
240 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(S(=O)(=O)C1=CC=C(C=C1)C)C=1OC=CN1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by Production example 769 over 13 minutes at room temperature
Duration
13 min
STIRRING
Type
STIRRING
Details
Thereafter, the solution was stirred for another 2 hours and 30 minutes under room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for another 30 minutes under ice cooling
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
followed by purification and separation by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC=1OC=CN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 72.3 mg
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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